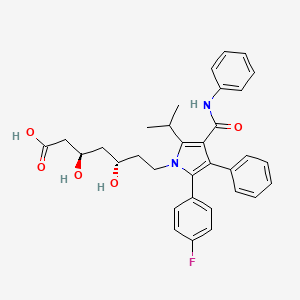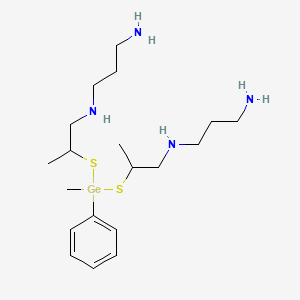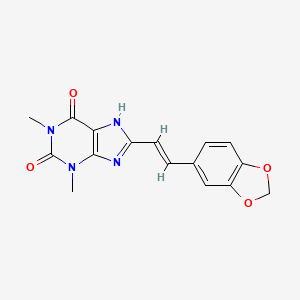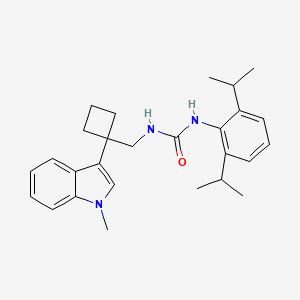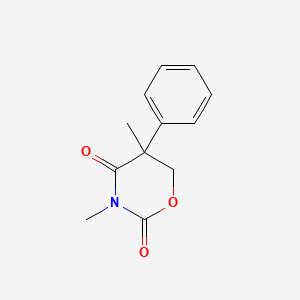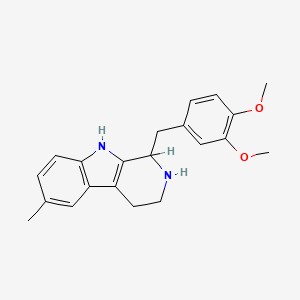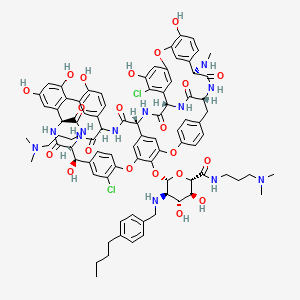
1,2-Propanediol, 3-((6-ethyl-5-(p-hydroxyphenyl)-11,12-dihydrodibenzo(a,e)cycloocten-2-yl)oxy)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Propanediol, 3-((6-ethyl-5-(p-hydroxyphenyl)-11,12-dihydrodibenzo(a,e)cycloocten-2-yl)oxy)- is a complex organic compound with a unique structure that includes a dibenzo[a,e]cyclooctene core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Propanediol, 3-((6-ethyl-5-(p-hydroxyphenyl)-11,12-dihydrodibenzo(a,e)cycloocten-2-yl)oxy)- typically involves multiple steps, starting from readily available starting materials. The key steps may include:
Formation of the dibenzo[a,e]cyclooctene core: This can be achieved through a series of cyclization reactions.
Introduction of the ethyl and p-hydroxyphenyl groups: These groups can be introduced through electrophilic aromatic substitution reactions.
Attachment of the 1,2-propanediol moiety: This can be done through etherification reactions, where the hydroxyl groups of 1,2-propanediol react with the dibenzo[a,e]cyclooctene core.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Propanediol, 3-((6-ethyl-5-(p-hydroxyphenyl)-11,12-dihydrodibenzo(a,e)cycloocten-2-yl)oxy)- can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Reagents such as halogens (e.g., Br₂) and nucleophiles (e.g., NaOH) can be used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols.
Applications De Recherche Scientifique
1,2-Propanediol, 3-((6-ethyl-5-(p-hydroxyphenyl)-11,12-dihydrodibenzo(a,e)cycloocten-2-yl)oxy)- has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a biochemical probe or as a ligand for studying protein interactions.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 1,2-Propanediol, 3-((6-ethyl-5-(p-hydroxyphenyl)-11,12-dihydrodibenzo(a,e)cycloocten-2-yl)oxy)- depends on its specific application. For example:
Biochemical Interactions: It may interact with specific proteins or enzymes, altering their activity.
Therapeutic Effects: It may modulate signaling pathways involved in inflammation or cancer.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Propanediol: A simpler compound with similar hydroxyl groups but lacking the complex aromatic structure.
Dibenzo[a,e]cyclooctene derivatives: Compounds with similar core structures but different substituents.
Uniqueness
1,2-Propanediol, 3-((6-ethyl-5-(p-hydroxyphenyl)-11,12-dihydrodibenzo(a,e)cycloocten-2-yl)oxy)- is unique due to its combination of a dibenzo[a,e]cyclooctene core with a 1,2-propanediol moiety. This unique structure may confer specific properties and reactivity that are not observed in simpler or structurally different compounds.
Propriétés
Numéro CAS |
85850-95-9 |
|---|---|
Formule moléculaire |
C27H28O4 |
Poids moléculaire |
416.5 g/mol |
Nom IUPAC |
3-[[(10Z)-11-ethyl-10-(4-hydroxyphenyl)-6-tricyclo[10.4.0.04,9]hexadeca-1(16),4(9),5,7,10,12,14-heptaenyl]oxy]propane-1,2-diol |
InChI |
InChI=1S/C27H28O4/c1-2-24-25-6-4-3-5-18(25)7-8-20-15-23(31-17-22(30)16-28)13-14-26(20)27(24)19-9-11-21(29)12-10-19/h3-6,9-15,22,28-30H,2,7-8,16-17H2,1H3/b27-24- |
Clé InChI |
MQEQHACDJPEWRB-PNHLSOANSA-N |
SMILES isomérique |
CC/C/1=C(/C2=C(CCC3=CC=CC=C31)C=C(C=C2)OCC(CO)O)\C4=CC=C(C=C4)O |
SMILES canonique |
CCC1=C(C2=C(CCC3=CC=CC=C31)C=C(C=C2)OCC(CO)O)C4=CC=C(C=C4)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[(3S,3aR,6S,6aS)-3-(3-phenylpropylamino)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12777360.png)
![hydrogen sulfate;6-methoxy-1-[(2E)-2-(1,3,3-trimethylindol-2-ylidene)ethylidene]-3,4-dihydro-2H-quinolin-1-ium](/img/structure/B12777385.png)

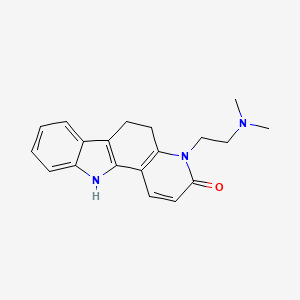
![Sodium;2-[3-aminopropyl(dimethyl)azaniumyl]acetate](/img/structure/B12777389.png)
